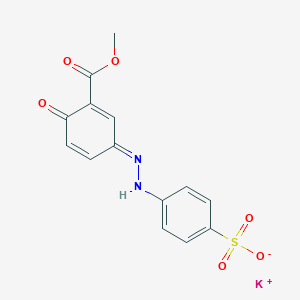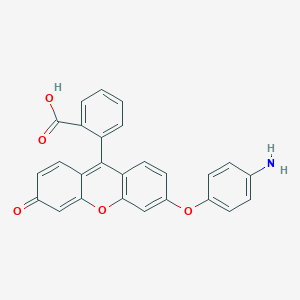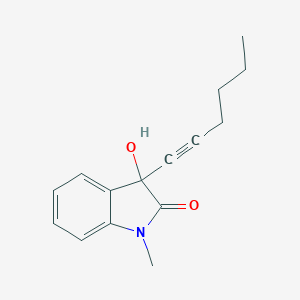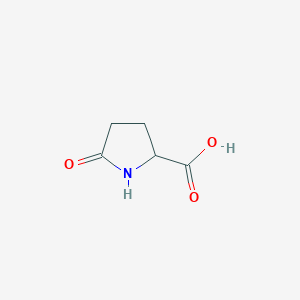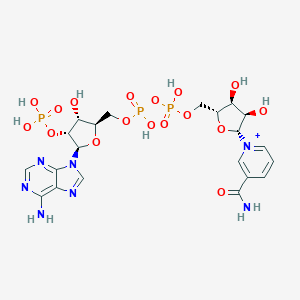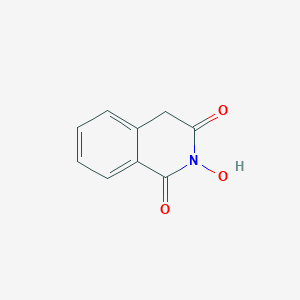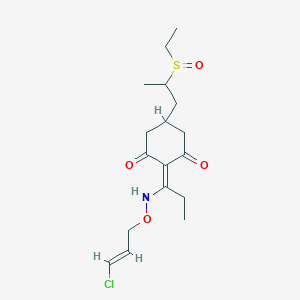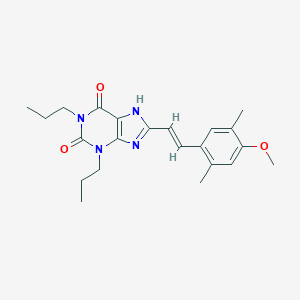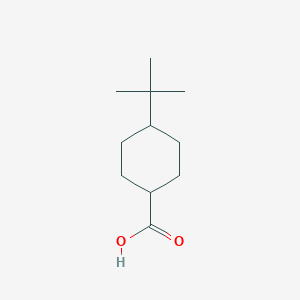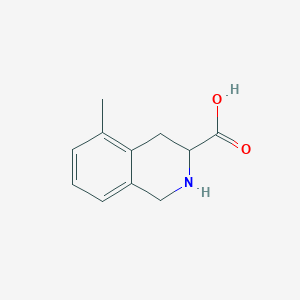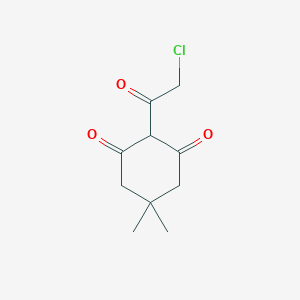
1,3-Cyclohexanedione, 2-(chloroacetyl)-5,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclohexanedione, 2-(chloroacetyl)-5,5-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as CCAD and is used in various fields of research, including biochemistry, pharmacology, and organic chemistry.
作用機序
The mechanism of action of CCAD is not fully understood, but it is believed to act as an electrophilic reagent that can react with various nucleophiles. CCAD has been shown to react with various amino acids, including cysteine and histidine, forming adducts that can be used to identify and quantify these amino acids in various biological samples.
生化学的および生理学的効果
CCAD has been shown to have various biochemical and physiological effects. CCAD has been shown to induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS). CCAD has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase. These effects of CCAD have been studied extensively in various research studies and have provided valuable insights into the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the significant advantages of using CCAD in lab experiments is its high reactivity, which allows for the synthesis of various biologically active molecules. CCAD is also relatively easy to synthesize, making it a cost-effective reagent for various research studies. However, CCAD has some limitations, including its potential toxicity and the need for appropriate safety measures when handling this compound.
将来の方向性
There are several future directions for the research on CCAD. One potential direction is to study the effects of CCAD on various biological systems, including cells and tissues. Another potential direction is to explore the potential therapeutic applications of CCAD in various diseases, including cancer and viral infections. Additionally, further research is needed to understand the mechanism of action of CCAD fully and its potential applications in various fields of research.
Conclusion:
In conclusion, CCAD is a chemical compound that has gained significant attention in scientific research due to its unique properties. CCAD has been extensively studied for its various applications in biochemistry, pharmacology, and organic chemistry. CCAD has been shown to have various biochemical and physiological effects, and its high reactivity makes it a valuable reagent for various research studies. Further research is needed to explore the potential therapeutic applications of CCAD and to understand its mechanism of action fully.
合成法
The synthesis of CCAD involves the reaction of 2-chloroacetyl-5,5-dimethyl-1,3-cyclohexanedione with sodium hydroxide in a solvent such as ethanol. The reaction yields CCAD as a white crystalline solid with a melting point of 105-107°C. This method of synthesis has been widely used in various research studies and has proven to be effective in producing high-quality CCAD.
科学的研究の応用
CCAD has been extensively studied for its various applications in scientific research. One of the most significant applications of CCAD is in the field of biochemistry. CCAD has been used as a precursor for the synthesis of various biologically active molecules, including quinones, flavonoids, and anthraquinones. CCAD has also been used as a reagent for the synthesis of various pharmaceuticals, including antitumor agents and antiviral drugs.
特性
CAS番号 |
155372-77-3 |
|---|---|
製品名 |
1,3-Cyclohexanedione, 2-(chloroacetyl)-5,5-dimethyl- |
分子式 |
C10H13ClO3 |
分子量 |
216.66 g/mol |
IUPAC名 |
2-(2-chloroacetyl)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H13ClO3/c1-10(2)3-6(12)9(7(13)4-10)8(14)5-11/h9H,3-5H2,1-2H3 |
InChIキー |
VJGNFWMQYJVRLY-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)CCl)C |
正規SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)CCl)C |
同義語 |
1,3-Cyclohexanedione, 2-(chloroacetyl)-5,5-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



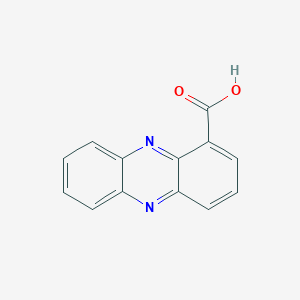
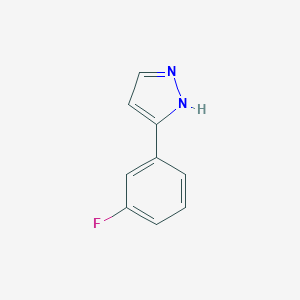
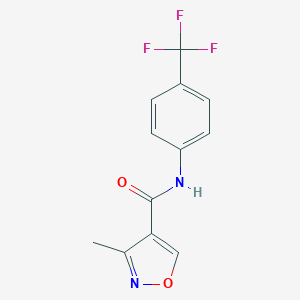
![11-acetyl-6H-benzo[b][1]benzazepin-5-one](/img/structure/B123004.png)
